Steroid-Saponine

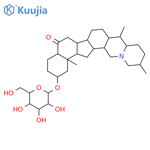

Steroidal saponins are a class of natural compounds known for their unique structural features and biological activities. These compounds consist of a steroid nucleus with a furofuran ring system attached to the C27 carbon, along with one or more sugar moieties that typically include glucose, rhamnose, xylose, and/or galactose. The diverse array of steroidal saponins can be found in various plants, including ginseng, yam, and soapwort.

Structurally, these compounds feature a steroid backbone with specific functional groups such as hydroxyls, aldehydes, or ketones at the C3 position, which contribute to their unique properties. Steroidal saponins exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. They are also known for their potential in traditional medicine, where they have been used for treating conditions such as rheumatism, liver diseases, and cardiovascular disorders.

Due to their structural complexity and bioactivity, steroidal saponins have garnered significant attention from researchers and pharmaceutical industries. Their applications extend beyond traditional medicines; they can be utilized as natural preservatives, emulsifiers, foaming agents, and in cosmetics for their moisturizing properties and skin-care benefits.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

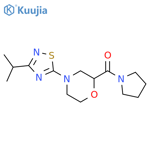

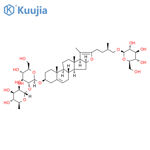

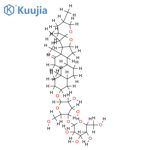

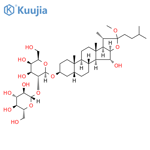

Proprotogracillin | 78229-03-5 | C45H72O17 |

|

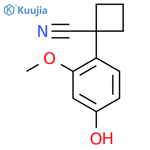

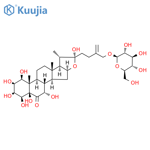

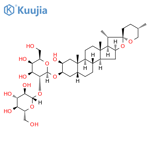

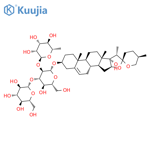

(1β,2β,3β,4β,5β,7α,22α)-27-(β-D-Glucopyranosyloxy)-1,2,3,4,5,7,22-heptahydroxyfurost-25-en-6-one | 1013405-26-9 | C33H52O15 |

|

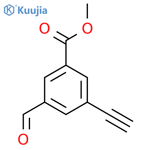

6-Oxocevan-2-yl hexopyranoside | 98985-24-1 | C33H53NO7 |

|

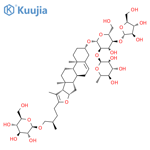

Agavoside B | 56857-66-0 | C39H62O14 |

|

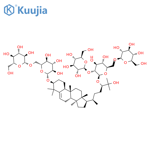

Anemarrhenasaponin A2 | 117210-12-5 | C39H64O14 |

|

N/A | 945865-37-2 | C50H80O21 |

|

11-Deoxymogroside V | 1707161-17-8 | C60H102O28 |

|

Anemarrhenasaponin Ia | 221317-02-8 | C40H68O14 |

|

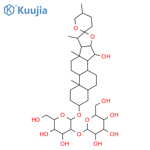

17-Hydroxygracillin | 90308-85-3 | C45H72O18 |

|

11-Oxomogroside IV | 2096516-32-2 | C39H64O14 |

Verwandte Literatur

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

Empfohlene Lieferanten

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte